![molecular formula C18H21ClN2O5S B2445213 1-((1R,5S)-8-((3-chloro-4-methoxyphenyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione CAS No. 2060327-51-5](/img/structure/B2445213.png)
1-((1R,5S)-8-((3-chloro-4-methoxyphenyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((1R,5S)-8-((3-chloro-4-methoxyphenyl)sulfonyl)-8-azabicyclo[321]octan-3-yl)pyrrolidine-2,5-dione is a synthetic compound known for its complex structure and significant biochemical activity
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of 1-((1R,5S)-8-((3-chloro-4-methoxyphenyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione involves multiple steps including sulfonylation, cyclization, and diastereoselective reduction. Each step requires precise reaction conditions such as controlled temperature, pH, and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods: : On an industrial scale, the compound is produced through batch synthesis processes that incorporate advanced techniques like continuous flow reactors and automated control systems to maintain consistency in production.
Chemical Reactions Analysis
Types of Reactions: : This compound undergoes a variety of chemical reactions including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: : Typical reagents used include oxidizing agents like potassium permanganate for oxidation reactions, and reducing agents like lithium aluminum hydride for reductions. Substitution reactions often involve halogenating agents or nucleophiles under basic or acidic conditions.
Major Products Formed: : The products of these reactions depend on the specific reagents and conditions employed. Oxidation typically yields sulfoxides or sulfones, reduction can produce amines or alcohols, and substitution can lead to the formation of halogenated derivatives or other substituted products.
Scientific Research Applications
Chemistry: : In chemistry, 1-((1R,5S)-8-((3-chloro-4-methoxyphenyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione is used as a model compound to study sulfonyl-based reactions and mechanisms.
Biology: : This compound has been explored for its potential use as a biochemical probe in biological research to investigate enzyme activity and protein interactions.
Medicine: : Preliminary studies suggest it may have therapeutic potential in treating conditions related to the central nervous system due to its unique interaction with specific neurotransmitter receptors.
Industry: : In the industrial sector, the compound is utilized in the development of specialty chemicals and materials due to its stable and reactive sulfonyl group.
Mechanism of Action
The exact mechanism of action involves the interaction of its sulfonyl group with molecular targets like enzymes or receptors. This interaction often disrupts normal biochemical pathways, leading to significant biological effects. The molecular pathways typically involve binding to active sites of enzymes or receptors, causing inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Compared to other sulfonyl-containing compounds, 1-((1R,5S)-8-((3-chloro-4-methoxyphenyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione stands out due to its bicyclic structure which imparts unique stereochemistry and reactivity. Similar compounds include sulfonylureas and sulfonamides, but they lack the complex bicyclic framework and thus have different reactivity and applications.
Similar Compounds
Sulfonylureas: : Used in diabetes treatment.
Sulfonamides: : Widely used in antibiotics.
Sulfoxides: : Known for their applications in organic synthesis.
Properties
IUPAC Name |
1-[8-(3-chloro-4-methoxyphenyl)sulfonyl-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O5S/c1-26-16-5-4-14(10-15(16)19)27(24,25)21-11-2-3-12(21)9-13(8-11)20-17(22)6-7-18(20)23/h4-5,10-13H,2-3,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXZRPIJKURXGMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2C3CCC2CC(C3)N4C(=O)CCC4=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
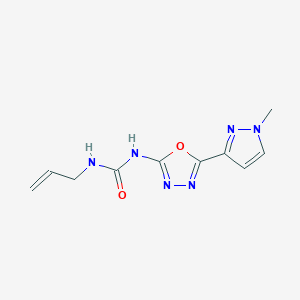
![1-Benzyl-3-[2-(4-methylphenyl)-2-oxoethyl]imidazolidine-2,4,5-trione](/img/structure/B2445133.png)
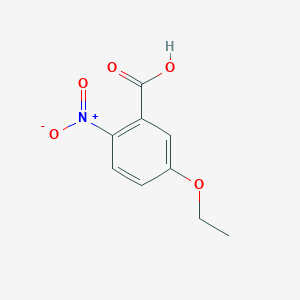


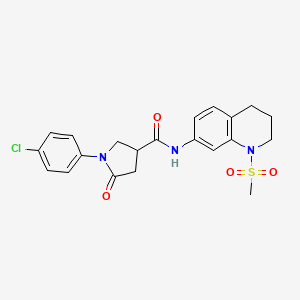
![N-mesityl-2-[4-(4-methylbenzyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl]acetamide](/img/structure/B2445140.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-5-carboxamide](/img/structure/B2445145.png)
![Tert-butyl N-[(1R,2R,4R,5R)-5-amino-2-bicyclo[2.2.2]octanyl]carbamate](/img/structure/B2445146.png)
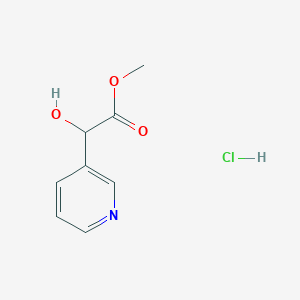
![2-chloro-N'-(1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide](/img/structure/B2445150.png)
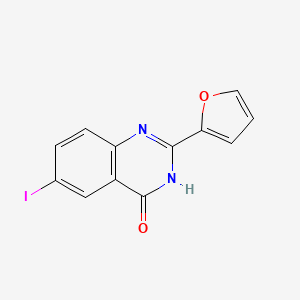
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2445152.png)
